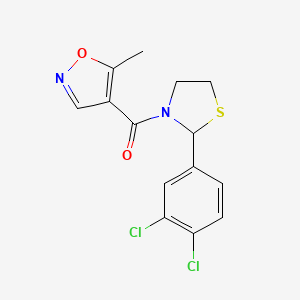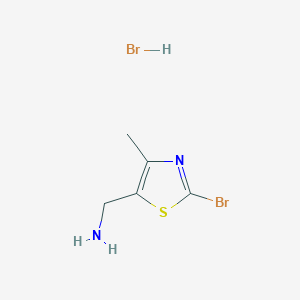
(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Bromo-4-methylthiazol-5-yl)methanamine hydrobromide” is a chemical compound with the CAS number 1823931-45-8 . It has a molecular weight of 288.00 and a molecular formula of C5H8Br2N2S .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring, which is a type of heterocyclic compound. The thiazole ring in this compound is substituted with a bromine atom, a methyl group, and a methanamine group .Applications De Recherche Scientifique
Antimicrobial Activities
- Synthesis of new quinoline derivatives, including those carrying a triazole moiety, starting from related compounds has shown moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (K D Thomas, Airody Vasudeva Adhikari, & N Suchetha Shetty, 2010).
Antioxidant Properties
- The synthesis of bromophenols and their derivatives, including those from reactions such as bromination and demethylation, has shown effective antioxidant power, with activities stronger than or comparable to standard antioxidants like BHA and BHT (Yasin Çetinkaya, Hülya Göçer, A. Menzek, & I. Gülçin, 2012).
Organic Synthesis Techniques
- Efficient conversion of substituted aryl thioureas to 2-aminobenzothiazoles using benzyltrimethylammonium tribromide showcases the utility of bromine compounds in facilitating reactions crucial for generating functionalized molecules (A. Jordan, C. Luo, & A. Reitz, 2003).
Photodynamic Therapy Applications
- The synthesis and characterization of new zinc phthalocyanine derivatives substituted with brominated compounds have shown promising features as Type II photosensitizers for the treatment of cancer in photodynamic therapy, due to their good fluorescence properties and high singlet oxygen quantum yield (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Material Science and Electronics
- Semiorganic single crystals of bromide derivatives have been investigated for their potential in laser applications, demonstrating the importance of brominated compounds in the development of new materials with specific optical properties (R. Aarthi & C. Ramachandra Raja, 2019).
Propriétés
IUPAC Name |
(2-bromo-4-methyl-1,3-thiazol-5-yl)methanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S.BrH/c1-3-4(2-7)9-5(6)8-3;/h2,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUXZWNEEZFMMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Br)CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)
![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)
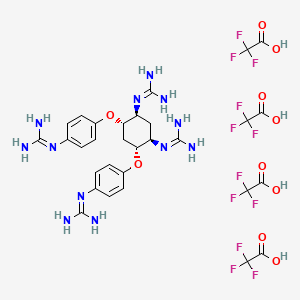
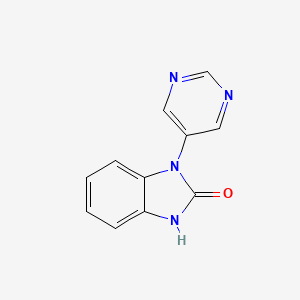
![6-Amino-4-[3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2967093.png)
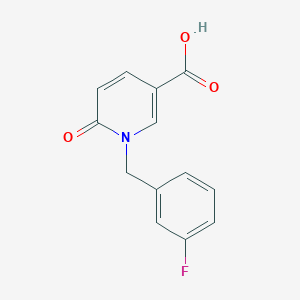

![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)
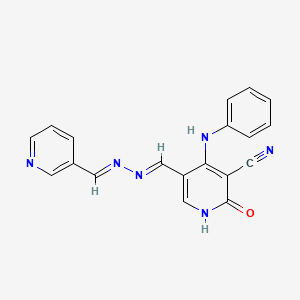
![3-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]thiolane 1,1-dioxide](/img/structure/B2967107.png)
![1-[1-(Oxan-4-ylmethyl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2967109.png)
